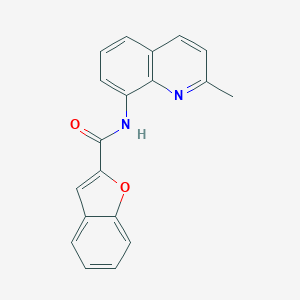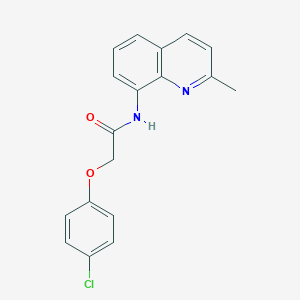![molecular formula C24H20N2O4 B244159 N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide, also known as AM630, is a synthetic compound that acts as a selective antagonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is a G protein-coupled receptor that is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. AM630 has been widely used in scientific research to investigate the role of CB2 receptors in various physiological and pathological processes.
作用机制
N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide acts as a selective antagonist of the CB2 receptor, which means that it blocks the binding of endocannabinoids and other ligands to this receptor. The CB2 receptor is primarily expressed in immune cells, and its activation has been shown to modulate immune responses and inflammation. By blocking the CB2 receptor, N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide can inhibit the effects of endocannabinoids and other ligands that activate this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide are primarily related to its antagonistic effects on the CB2 receptor. By blocking the CB2 receptor, N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide can inhibit the effects of endocannabinoids and other ligands that activate this receptor. This can lead to a reduction in inflammation, pain, and other physiological responses that are regulated by the CB2 receptor.
实验室实验的优点和局限性
One of the main advantages of using N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide in lab experiments is its selectivity for the CB2 receptor. This allows researchers to investigate the specific effects of CB2 receptor activation or inhibition without affecting other cannabinoid receptors. However, one limitation of using N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide is that it may not completely block CB2 receptor activity in all experimental conditions. In addition, the effects of N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide may be influenced by other factors such as the presence of other ligands or the expression levels of the CB2 receptor.
未来方向
There are several future directions for research involving N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide and the CB2 receptor. Some of the key areas of interest include:
1. Development of more selective CB2 receptor ligands: While N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide is a selective CB2 receptor antagonist, it may not completely block CB2 receptor activity in all experimental conditions. Developing more selective CB2 receptor ligands could help to overcome this limitation and allow for more precise investigation of CB2 receptor function.
2. Investigation of CB2 receptor function in different cell types: While the CB2 receptor is primarily expressed in immune cells, it has also been detected in other cell types such as neurons and glial cells. Investigating the role of CB2 receptors in these cell types could provide new insights into the physiological and pathological functions of this receptor.
3. Clinical applications of CB2 receptor modulation: While much of the research on CB2 receptors has been focused on understanding their basic biological functions, there is growing interest in the potential clinical applications of CB2 receptor modulation. Investigating the effects of CB2 receptor agonists and antagonists in various disease models could provide important insights into the potential therapeutic uses of these compounds.
合成方法
The synthesis of N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide involves several steps, starting from the reaction of 2-benzofurancarboxylic acid with 4-aminophenol to obtain 1-benzofuran-2-carboxamide. This intermediate is then reacted with 2-(3-methylphenoxy)acetyl chloride to form the desired product, N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide. The synthesis of N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been described in detail in several scientific publications.
科学研究应用
N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been extensively used in scientific research to investigate the role of CB2 receptors in various physiological and pathological processes. Some of the key areas of research include:
1. Inflammation: CB2 receptors are known to play a role in the regulation of inflammation, and N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been used to investigate the anti-inflammatory effects of CB2 receptor activation in various models of inflammation.
2. Pain: CB2 receptors have also been implicated in the regulation of pain, and N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been used to investigate the analgesic effects of CB2 receptor activation in various models of pain.
3. Cancer: CB2 receptors have been shown to be expressed in various types of cancer cells, and N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been used to investigate the potential anti-cancer effects of CB2 receptor antagonism.
属性
分子式 |
C24H20N2O4 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
N-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-16-5-4-7-20(13-16)29-15-23(27)25-18-9-11-19(12-10-18)26-24(28)22-14-17-6-2-3-8-21(17)30-22/h2-14H,15H2,1H3,(H,25,27)(H,26,28) |
InChI 键 |
JUZKIBLRJKAULJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B244087.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B244095.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)
![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)